Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SD 2590 is an inhibitor of matrix metalloproteinase-2 (MMP-2), -3, -8, -9, and -13 (IC50s = <0.1, 28.7, 1.7, 0.18, and <0.1 nM, respectively). It is selective for these MMPs over MMP-1 and MMP-7 (IC50s = >10,000 and 7,000 nM, respectively). SD 2590 (10 mg/kg per day) inhibits dilation of the left ventricle in rats following myocardial infarction (MI) compared to MI vehicle control animals. SD-2590 HCl is an inhibitor of MMP-2,-3, -9, -8, 13, and -14.
XL765 is a sulfonamide obtained by formal condensation of the sulfonic acid group of 4-[(3-methoxy-4-methylbenzoyl)amino]benzenesulfonic acid with the primary aromatic amino group of N-(3,5-dimethoxyphenyl)quinoxaline-2,3-diamine. A dual PI3K/mTOR inhibitor used in cancer treatment. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor, an antineoplastic agent and a mTOR inhibitor. It is a sulfonamide, a quinoxaline derivative, an aromatic amine, a member of benzamides and an aromatic ether. XL765 is an orally available small molecule that has been shown in preclinical studies to selectively inhibit the activity of phosphoinositide-3 kinase (PI3K) and mammalian target of rapamycin (mTOR). It is being developed by Exelixis, Inc.
Sp-5,6-dichloro-cBIMPS is a benzimidazole monophosphorothioate that acts as a potent activator of protein kinase A (PKA; Ki = 30 nM). It is selective for PKA over PKG (Ki = 10 µM). Sp-5,6-dichloro-cBIMPS is also resistant to degradation by cyclic nucleotide phosphodiesterases. It displays good cell permeability and prevents the aggregation of platelets stimulated with thrombin.
Sodium molybdate (anhydrous) is an inorganic sodium salt having molybdate as the counterion. It has a role as a poison. It contains a molybdate. Sodium Molybdate is a crystalline powder essential for the metabolism and development of plants and animals as a cofactor for enzymes. (NCI)
Membrane permeable, lipophilic, cAMP analog. Activator of Epac, cAMP and cGMP-dependent protein kinases (PKA/PKG). Displays site selectivity for Site B of cAMP-dependent PKA type II. Potently inhibits cyclic GMP-specific phosphodiesterase (PDE Va), PDE III and PDE IV (IC50 values are 0.9, 24 and 25 μM, respectively). Increases heart rate, causes fall in arterial blood pressure and vascular resistance in vivo. 8-CPT-Cyclic AMP is a lipophilic activator of the cyclic-AMP- and cyclic-GMP-dependent protein kinases, PKA and PKG (Ka = 0.05 and 0.11 μM, respectively). 8-CPT-cAMP inhibits cyclic GMP-specific phosphodiesterase (PDE VA), cyclic GMP-inhibited phosphodiesterase (PDE III), and cyclic AMP-specific phosphodiesterase (PDE IV) with IC50 values of 0.9, 24, and 25 μM, respectively. It has been used in studies to analyze the signal transduction pathways initiated by cyclic-AMP- and cyclic-GMP-dependent protein kinases.
Protein kinase D (PKD) is a serine/threonine protein kinase that is activated by diacylglycerol, commonly downstream of PKC signaling. The three human PKD isoforms target a variety of proteins to alter cell proliferation, survival, invasion, and protein transport. CRT5 is a pyrazine benzamide that prevents activation of all three isoforms of PKD in endothelial cells treated with VEGF (IC50s = 1, 2, and 1.5 nM for PKD1, PKD2, and PKD3, respectively). It has little effect on a panel of additional kinases when given at 1 µM. CRT5 blocks phosphorylation of PKD1 on Ser916 and PKD2 on Ser876, but does not affect PKC-dependent PKD phosphorylation or PKD autophosphorylation. It also decreases VEGF-induced endothelial migration, proliferation, and tubulogenesis.